molecular formula C20H38Cl2O2 B14374663 Octadecyl dichloroacetate CAS No. 90146-86-4

Octadecyl dichloroacetate

Cat. No.: B14374663
CAS No.: 90146-86-4
M. Wt: 381.4 g/mol
InChI Key: CAKBAKTZAKECQO-UHFFFAOYSA-N
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Description

Octadecyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is an ester formed from octadecanol (stearyl alcohol) and dichloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.

    Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

    Hydrolysis: Octadecanol and dichloroacetic acid.

    Reduction: Octadecyl acetate and hydrochloric acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Octadecyl dichloroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic acid: A simpler analogue with similar metabolic effects but different physical properties.

    Octadecyl acetate: Similar in structure but lacks the dichloroacetate moiety, resulting in different chemical reactivity.

    Octadecyl alcohol: The alcohol precursor used in the synthesis of octadecyl dichloroacetate.

Uniqueness

This compound is unique due to its combination of a long alkyl chain and dichloroacetate moiety. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry. Its ability to modulate metabolic pathways also sets it apart from other similar compounds .

Properties

CAS No.

90146-86-4

Molecular Formula

C20H38Cl2O2

Molecular Weight

381.4 g/mol

IUPAC Name

octadecyl 2,2-dichloroacetate

InChI

InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3

InChI Key

CAKBAKTZAKECQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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